Cas no 1245806-60-3 (5-[(4-methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid)

5-[(4-methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid is a versatile organic compound with significant applications in medicinal chemistry. It features a thiophene ring and a piperazinyl substituent, which enhances its pharmacological properties. This compound exhibits good solubility in organic solvents, facilitating its use in synthesis. Its unique structure contributes to its potential as a building block for drug discovery, particularly in the development of novel therapeutic agents.
5-[(4-methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid structure
1245806-60-3 structure
商品名:5-[(4-methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid
CAS番号:1245806-60-3
MF:C11H16N2O2S
メガワット:240.321941375732
MDL:MFCD15976253
CID:5231449
PubChem ID:50896492

5-[(4-methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 5-[(4-methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid
    • 5-((4-Methylpiperazin-1-yl)methyl)thiophene-2-carboxylic acid
    • STL414739
    • 5-((4-Methylpiperazin-1-yl)methyl)thiophene-2-carboxylicacid
    • 2-Thiophenecarboxylic acid, 5-[(4-methyl-1-piperazinyl)methyl]-
    • MDL: MFCD15976253
    • インチ: 1S/C11H16N2O2S/c1-12-4-6-13(7-5-12)8-9-2-3-10(16-9)11(14)15/h2-3H,4-8H2,1H3,(H,14,15)
    • InChIKey: QMVJQDGBMAWREF-UHFFFAOYSA-N
    • ほほえんだ: S1C(C(=O)O)=CC=C1CN1CCN(C)CC1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 254
  • 疎水性パラメータ計算基準値(XlogP): -1.1
  • トポロジー分子極性表面積: 72

5-[(4-methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-92379-5.0g
5-[(4-methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid
1245806-60-3 95%
5.0g
$3645.0 2024-05-21
Enamine
EN300-92379-0.05g
5-[(4-methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid
1245806-60-3 95%
0.05g
$293.0 2024-05-21
Chemenu
CM490377-1g
5-((4-Methylpiperazin-1-yl)methyl)thiophene-2-carboxylic acid
1245806-60-3 98%
1g
$232 2023-03-19
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD608285-1g
5-((4-Methylpiperazin-1-yl)methyl)thiophene-2-carboxylic acid
1245806-60-3 98%
1g
¥1610.0 2023-04-04
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN13837-10G
5-[(4-methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid
1245806-60-3 95%
10g
¥ 10,916.00 2023-03-30
Enamine
EN300-92379-0.1g
5-[(4-methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid
1245806-60-3 95%
0.1g
$437.0 2024-05-21
Enamine
EN300-92379-1.0g
5-[(4-methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid
1245806-60-3 95%
1.0g
$1256.0 2024-05-21
Enamine
EN300-92379-5g
5-[(4-methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid
1245806-60-3 90%
5g
$3645.0 2023-09-01
1PlusChem
1P019SPT-100mg
5-[(4-methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid
1245806-60-3 90%
100mg
$602.00 2023-12-25
Enamine
EN300-92379-0.5g
5-[(4-methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid
1245806-60-3 95%
0.5g
$980.0 2024-05-21

5-[(4-methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid 関連文献

5-[(4-methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acidに関する追加情報

Introduction to 5-[(4-methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid (CAS No. 1245806-60-3)

5-[(4-methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 1245806-60-3, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic organic molecule features a thiophene core substituted with a carboxylic acid group at the 2-position and an N-methylpiperazine moiety at the 4-position, making it a versatile scaffold for the development of bioactive molecules.

The structural motif of 5-[(4-methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid combines the unique electronic properties of the thiophene ring with the pharmacophoric potential of piperazine derivatives. Thiophene derivatives are well-documented for their role in various biological processes, including antimicrobial, antifungal, and anti-inflammatory activities. The presence of the carboxylic acid group further enhances its functionality, allowing for further derivatization into esters, amides, or salts, which can modulate solubility and bioavailability.

Recent advancements in drug discovery have highlighted the importance of 5-membered heterocycles in medicinal chemistry due to their prevalence in biologically active compounds. Among these, thiophene derivatives have gained attention for their ability to interact with biological targets such as enzymes and receptors. The incorporation of 4-methylpiperazine into the molecular structure introduces a nitrogen-rich moiety that can engage with hydrogen bond donors and acceptors, improving binding affinity and selectivity.

One of the most compelling aspects of 5-[(4-methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid is its potential as a precursor for more complex pharmacological entities. Researchers have explored its utility in synthesizing novel ligands for neurological disorders, cardiovascular diseases, and metabolic conditions. The piperazine moiety, in particular, is a well-established pharmacophore in drugs targeting central nervous system (CNS) disorders, including antipsychotics and antidepressants.

In recent years, computational modeling and high-throughput screening have accelerated the discovery of bioactive compounds derived from thiophene scaffolds. Studies have demonstrated that modifications at the 2- and 4-position of the thiophene ring can significantly alter pharmacokinetic properties and target interactions. For instance, 5-[(4-methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid has been investigated for its potential role in modulating G-protein coupled receptors (GPCRs), which are critical targets for many therapeutic interventions.

The carboxylic acid functionality in this compound also opens avenues for covalent binding studies, which are increasingly relevant in drug design to enhance target engagement and reduce off-target effects. Additionally, the compound’s solubility profile can be fine-tuned by incorporating it into prodrug formulations or conjugating it with polymers for targeted delivery systems.

Emerging research suggests that thiophene derivatives may play a crucial role in combating antibiotic resistance by inhibiting bacterial biofilm formation and enzymatic pathways involved in drug metabolism. The structural features of 5-[(4-methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid, including its rigid heterocyclic core and polar functional groups, make it an attractive candidate for such applications.

Furthermore, green chemistry principles have influenced modern drug synthesis methodologies, prompting investigations into sustainable routes for producing 5-membered heterocycles like thiophenes. Catalytic processes that minimize waste and energy consumption are being explored to enhance the scalability of these synthetic routes. This aligns with global efforts to develop environmentally friendly pharmaceuticals without compromising efficacy.

The versatility of 5-(4-methyl-piperazin-1-yI)-methyl-thiophene -2-carb-oxylic ac-id also extends to material science applications beyond pharmaceuticals. Its ability to form stable complexes with metals has led to studies on its use as a corrosion inhibitor or in electronic materials where thiophene-based polymers are employed due to their semiconducting properties.

In conclusion,5-(4-methyl-piperazin -1-yI)-methyl-thiophen e -2-carb-oxylic ac-id (CAS No. 1245806 -60 -3) represents a promising scaffold with broad applications in medicinal chemistry and beyond. Its unique structural features—combining a thiophene ring with a methyl-substituted piperazine moiety—make it an ideal candidate for further derivatization into bioactive molecules targeting various diseases. As research continues to uncover new therapeutic possibilities,this compound will likely remain at the forefront of pharmaceutical innovation.

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